molecular formula C17H15ClN4O B2803176 1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide CAS No. 892291-31-5

1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide

Cat. No. B2803176
CAS RN: 892291-31-5
M. Wt: 326.78
InChI Key: UIFFVFGGZJINGZ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide, also known as CTZ, is a chemical compound that has been widely studied for its potential applications in scientific research. CTZ belongs to the class of triazole compounds, which have been found to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. The unique chemical structure of CTZ makes it an attractive candidate for further investigation, as it has the potential to interact with a variety of biological targets.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has demonstrated methods for synthesizing triazole derivatives, including "1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide", through multi-step processes starting from basic aromatic compounds. One study detailed the synthesis of a similar triazole derivative with an 88% yield, characterized by 1H NMR and MS (Lian-Di Kan, 2015).

  • Crystal Structure : The crystal structure of triazole derivatives has been elucidated through X-ray diffraction crystallography, revealing molecular conformations and packing stabilized by intermolecular interactions (Heng-Shan Dong & Guoyong Huo, 2009).

Biological Activities

  • Antimicrobial Properties : Several triazole derivatives have been synthesized and evaluated for antimicrobial activities. For instance, a study found that certain 1H-1,2,3-triazole-4-carboxamides exhibited moderate to good activities against primary pathogens such as Gram-positive and Gram-negative bacterial strains, as well as pathogenic yeast (N. Pokhodylo et al., 2021).

  • Antitumor Activity : Another research direction includes the synthesis of triazole derivatives for the investigation of antitumor activities. Compounds based on triazole cores have been synthesized and tested against various cancer cell lines, showing potential as anticancer agents (Xuechen Hao et al., 2017).

properties

IUPAC Name

1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-11-6-3-4-9-15(11)19-17(23)16-12(2)22(21-20-16)14-8-5-7-13(18)10-14/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFFVFGGZJINGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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